ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Description
This compound belongs to the class of thiophene derivatives featuring a Z-configured benzylidene moiety and a diethylamino-substituted aromatic ring. Its structure includes a thiophene core functionalized with a 3-chlorophenylamino group at position 2 and a 4-(diethylamino)benzylidene group at position 5, stabilized in the Z-configuration by conjugation . The 4-oxo-4,5-dihydrothiophene scaffold is a key pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer activities.
Properties
IUPAC Name |
ethyl (5Z)-2-(3-chlorophenyl)imino-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxythiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-4-27(5-2)19-12-10-16(11-13-19)14-20-22(28)21(24(29)30-6-3)23(31-20)26-18-9-7-8-17(25)15-18/h7-15,28H,4-6H2,1-3H3/b20-14-,26-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUMCRBWZHZNS-QNPCYTEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC(=CC=C3)Cl)S2)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC(=CC=C3)Cl)S2)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the chlorophenyl and diethylamino groups through substitution reactions.
Esterification: Formation of the ethyl ester group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several key chemical transformations, influenced by its structural features (thiophene ring, chlorophenyl, diethylamino, and carbonyl groups).
Oxidation Reactions
The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones. For example:
This reaction is typically carried out under mild conditions (e.g., aqueous hydrogen peroxide or m-chloroperbenzoic acid) .
Reduction Reactions
The carbonyl group (C=O) in the thiophene ring can be reduced to form alcohols:
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reagents for this transformation .
Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Potential nucleophiles include amines or thiols:
This reaction typically requires deprotonation of the nucleophile and activation of the aryl chloride .
Cyclization Reactions
The compound’s thiophene core may engage in cyclization processes. For instance, reactions involving α-thiocyanatoacetophenone and cyanothioacetamide can lead to ring formation via Michael addition and intramolecular cyclization .
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Aqueous solution, room temperature | Thiophene sulfoxide/sulfone |
| Reduction | LiAlH₄, NaBH₄ | Ethereal solvents (THF, Et₂O) | Alcohol derivatives |
| Substitution | Amines (NH₂⁻), Thiols (SH⁻) | Basic media (KOH, NaH) | Amino/thio derivatives |
| Cyclization | α-Thiocyanatoacetophenone | EtOH, KOH, 25–50 °C | Thieno[2,3-d]pyrimidine derivatives |
Formation of the Thiophene Ring
The synthesis of the thiophene core typically involves cyclization of dicarbonyl precursors with sulfur sources. For example:
-
Michael Addition : Cyanothioacetamide reacts with α-bromochalcones to form intermediates.
-
Intramolecular Cyclization : Elimination of HNCS leads to ring closure, forming the thiophene framework .
Functionalization
-
Chlorophenyl Introduction : Nucleophilic aromatic substitution replaces a leaving group (e.g., bromine) with the chlorophenyl moiety.
-
Diethylamino Group : Friedel-Crafts alkylation or direct substitution introduces the diethylamino group .
Key Research Findings
-
Mechanistic Insights : Density Functional Theory (DFT) studies reveal that cyclization proceeds via two pathways depending on stereoisomerism:
-
Thieno[2,3-d]pyrimidine Derivatives : Reaction of the thiophene compound with HCHO and amines under Mannich-type conditions yields fused heterocycles, expanding its applications in medicinal chemistry .
Scientific Research Applications
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide or m-CPBA | Mild conditions |
| Reduction | Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) | Anhydrous solvent |
| Substitution | Nucleophiles (amines or thiols) | Basic conditions |
Scientific Research Applications
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several notable applications in scientific research:
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties, including:
- Anti-inflammatory Activity: Studies suggest it may inhibit pathways involved in inflammation.
- Antimicrobial Properties: It shows promise against various microbial strains.
- Anticancer Effects: Preliminary research indicates potential efficacy in targeting cancer cells.
Biological Research
This compound is utilized to explore interactions with biological targets:
- Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes linked to disease processes.
- Receptor Binding Studies: Used to understand its effects on cellular signaling pathways.
Chemical Research
In chemical research, it serves as a model compound for:
- Studying Reaction Mechanisms: Helps elucidate mechanisms of organic reactions.
- Developing New Synthetic Methodologies: Acts as a building block for more complex molecules.
Industrial Applications
The compound may also find use in:
- Material Science: Development of new materials with tailored properties.
- Chemical Processes: Optimization of synthetic routes for industrial applications.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
a. Ethyl (5Z)-2-[(4-Fluorophenyl)amino]-5-[(4-Methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate ()
- Key Differences: The 4-fluorophenylamino group replaces the 3-chlorophenylamino group, altering electronic effects (fluorine is electron-withdrawing vs. chlorine’s mixed inductive/resonance effects). The 4-methoxyphenyl substituent in place of 4-(diethylamino)benzylidene reduces basicity and increases hydrophilicity.
- Implications :
b. Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Key Differences :
- Thiazolo[3,2-a]pyrimidine core replaces the thiophene ring, introducing additional nitrogen atoms.
- A 4-chlorophenyl group and methoxycarbonyl substituent modify electronic and steric profiles.
- Implications :
c. 2-[[2-[(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide ()
Research Findings and Trends
- Electronic Effects: Electron-donating groups (e.g., diethylamino) in the benzylidene moiety enhance resonance stabilization, favoring the Z-configuration critical for bioactivity .
- Heterocycle Impact: Thiophene derivatives (target compound) exhibit simpler synthesis but lower metabolic stability compared to thiazolo-pyrimidines or thiazolidinones .
- Substituent Positioning : 3-Chlorophenyl (meta-substitution) in the target compound may offer better steric complementarity to hydrophobic enzyme pockets than para-substituted analogues .
Biological Activity
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a thiophene ring, chlorophenyl group, and diethylamino substituent, which contribute to its unique pharmacological properties.
- Molecular Formula : C24H25ClN2O3S
- Molecular Weight : 456.9849 g/mol
- CAS Number : 6242-80-4
- Physical State : Solid at room temperature
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Cyclization reactions using appropriate dicarbonyl compounds and sulfur sources.
- Introduction of Functional Groups :
- Chlorophenyl group via nucleophilic aromatic substitution.
- Diethylamino group through Friedel-Crafts alkylation.
- Esterification : Final formation of the ethyl ester from the carboxylic acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptors : It could bind to specific cellular receptors, modulating signaling pathways critical for cellular functions.
Biological Studies and Findings
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific apoptotic pathways.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains.
Data Table of Biological Activity
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation in vivo | |
| Antimicrobial | Active against bacterial strains |
Case Studies
-
Case Study on Anticancer Properties :
- A study evaluated the efficacy of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.
-
Case Study on Anti-inflammatory Effects :
- An experimental model using mice showed that administration of the compound significantly lowered levels of TNF-alpha and IL-6, key markers of inflammation.
Comparative Analysis with Similar Compounds
Comparative studies with other thiophene derivatives have highlighted the unique biological profile of this compound:
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves a multi-step approach, including:
- Knoevenagel condensation : To form the benzylidene group via reaction of a 4-diethylaminobenzaldehyde derivative with a thiophene-3-carboxylate precursor under basic conditions (e.g., piperidine in ethanol at reflux) .
- Cyclization : A thiophene ring closure mediated by chloroacetic acid or sodium acetate in DMF/acetic acid, as described for analogous thiazolidinones .
- Critical optimization parameters : Solvent polarity (DMF vs. ethanol), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., excess oxocompound to drive condensation) .
Q. Which spectroscopic techniques are essential for structural confirmation, and how should conflicting data be resolved?
- NMR : H and C NMR to confirm substituent positions, particularly the Z-configuration of the benzylidene group (olefinic proton coupling constants ~12–14 Hz) .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or hydrogen bonding. For example, SHELX programs are robust for small-molecule crystallography even with twinned data .
- Contradiction resolution : If NMR suggests a different configuration than X-ray data, cross-validate with NOESY (for spatial proximity) or DFT calculations to assess energy-minimized conformers .
Q. What purification strategies are effective for isolating the Z-isomer?
- Recrystallization : Use DMF/ethanol mixtures to exploit solubility differences between geometric isomers .
- Chromatography : Normal-phase silica gel with ethyl acetate/hexane gradients to separate isomers based on polarity differences .
Advanced Research Questions
Q. How can computational methods aid in predicting biological activity or optimizing synthetic routes?
- Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina to prioritize in vitro testing. Similar thioxothiazolidinones showed activity against Staphylococcus aureus .
- DFT calculations : Predict regioselectivity in cyclization steps by analyzing frontier molecular orbitals (HOMO/LUMO) of intermediates .
- Machine learning : Train models on existing thiophene derivative datasets to predict reaction yields or byproduct formation .
Q. What strategies address low yield in the final cyclization step?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to accelerate ring closure .
- Microwave-assisted synthesis : Reduce reaction time and improve yield by 20–30% compared to conventional heating .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or solvent polarity accordingly .
Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?
- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24-hour intervals.
- Plasma stability : Expose to human plasma at 37°C and quantify intact compound using LC-MS/MS .
- Light sensitivity : Conduct accelerated photodegradation studies under UV/visible light to guide storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
